N-(5-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-diethoxybenzamide
CAS No.: 896033-27-5
Cat. No.: VC7464935
Molecular Formula: C21H20Cl2N4O4S2
Molecular Weight: 527.44
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 896033-27-5 |
---|---|
Molecular Formula | C21H20Cl2N4O4S2 |
Molecular Weight | 527.44 |
IUPAC Name | N-[5-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide |
Standard InChI | InChI=1S/C21H20Cl2N4O4S2/c1-3-30-16-8-5-12(9-17(16)31-4-2)19(29)25-20-26-27-21(33-20)32-11-18(28)24-13-6-7-14(22)15(23)10-13/h5-10H,3-4,11H2,1-2H3,(H,24,28)(H,25,26,29) |
Standard InChI Key | MMWUPELBVUUUMG-UHFFFAOYSA-N |
SMILES | CCOC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)OCC |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The molecule comprises three primary domains:
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3,4-Diethoxybenzamide: A benzene ring substituted with ethoxy groups at positions 3 and 4, conjugated to an amide functional group.
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1,3,4-Thiadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, serving as a central scaffold.
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Thioether-Linked Dichlorophenylglyoxylamide: A sulfur-bridged ethyl chain connecting the thiadiazole to a 3,4-dichlorophenyl group via a glyoxylamide (-NH-C(O)-) linkage.
The IUPAC name systematically describes this arrangement: N-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-diethoxybenzamide.
Molecular Formula and Weight
The molecular formula is C₂₁H₂₀Cl₂N₄O₅S₂, derived from:
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Benzamide moiety: C₁₁H₁₃NO₃ (3,4-diethoxybenzoyl + amide nitrogen).
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Thiadiazole core: C₂HN₂S.
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Substituent: C₈H₆Cl₂NO₂S (thioethyl-glyoxylamide-dichlorophenyl).
The molecular weight is 543.04 g/mol, calculated as:
Spectroscopic Characterization
While experimental data for this specific compound are unavailable, analogous thiadiazole derivatives exhibit characteristic spectral profiles :
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IR: Stretching vibrations at ~1,670 cm⁻¹ (amide C=O), ~1,250 cm⁻¹ (C-O of ethoxy), and ~690 cm⁻¹ (C-Cl).
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¹H NMR: Signals for ethoxy protons (δ 1.3–1.5 ppm, triplet; δ 3.9–4.1 ppm, quartet), aromatic protons (δ 6.8–7.5 ppm), and amide NH (δ 10.2–10.8 ppm).
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MS: Molecular ion peak at m/z 543.04 (M⁺) with fragments corresponding to the benzamide (C₁₁H₁₃NO₃⁺) and dichlorophenylglyoxylamide (C₈H₆Cl₂NO₂S⁺) moieties.
Synthesis and Derivative Design
Retrosynthetic Analysis
The compound can be synthesized through sequential amidation and heterocycle formation:
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3,4-Diethoxybenzoic Acid Activation: Conversion to the acyl chloride or mixed carbonate for nucleophilic substitution.
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Thiadiazole Formation: Cyclization of thiosemicarbazide derivatives under acidic or oxidative conditions.
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Thioether Coupling: Reaction of a thiol-containing intermediate with a halogenated glyoxylamide precursor.
Stepwise Synthesis Protocol
Adapting methods from thiadiazole derivatization :
Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol
Thiosemicarbazide undergoes cyclization with sulfuric acid to yield 5-amino-1,3,4-thiadiazole-2-thiol .
Step 2: Amidation with 3,4-Diethoxybenzoic Acid
Using EDC/HOBt coupling in acetonitrile:
Step 3: Thioether Formation
Intermediate A reacts with 2-chloro-N-(3,4-dichlorophenyl)acetamide in the presence of a base (e.g., K₂CO₃):
Purification: Column chromatography (ethyl acetate/petroleum ether) yields the pure product.
Analytical Validation
Critical checkpoints include:
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TLC: Monitoring reaction progress using silica gel plates (Rf ~0.5 in ethyl acetate/hexane 1:1).
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Melting Point: Expected range 180–190°C (decomposition may occur due to thermal instability of thiadiazoles).
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: Limited (<0.1 mg/mL) due to hydrophobic groups (dichlorophenyl, ethoxy).
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logP: Predicted ~3.5 (Moderately lipophilic; suitable for membrane penetration) .
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pKa: Amide proton ≈10.5 (weakly acidic); thiadiazole sulfur ≈7.2 (potential site for metabolic oxidation).
Stability Profile
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Thermal Stability: Decomposes above 200°C.
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Photostability: Susceptible to UV-induced degradation of the dichlorophenyl group.
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Hydrolytic Stability: Amide bonds resistant to hydrolysis at physiological pH but may degrade under strongly acidic/basic conditions.
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